molecular formula C11H13BrO2S B13273364 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13273364
M. Wt: 289.19 g/mol
InChI Key: FMCNGWCTLZGANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the bromination of 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production may involve a multi-step process starting from commercially available precursors. The process includes:

    Bromination: Using bromine or NBS.

    Purification: Through recrystallization or chromatography.

    Quality Control: Ensuring the purity and consistency of the final product through techniques like NMR and HPLC.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction can lead to the removal of the bromine atom, forming the corresponding ethyl-benzothiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for catalysis.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Comparison:

  • Substituent Effects: The presence of different substituents (e.g., ethyl vs. methyl) can significantly affect the compound’s reactivity and biological activity.
  • Functional Group Variations: Variations in functional groups (e.g., bromine vs. hydrogen) can lead to differences in chemical behavior and potential applications.

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H13BrO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14)

InChI Key

FMCNGWCTLZGANF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.